4-クロロ-2-メトキシフェノール

概要

説明

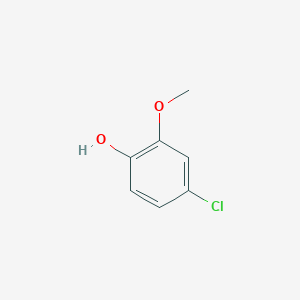

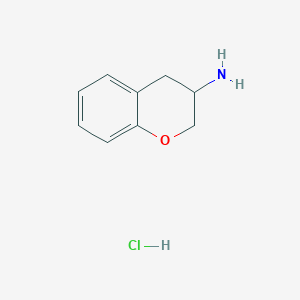

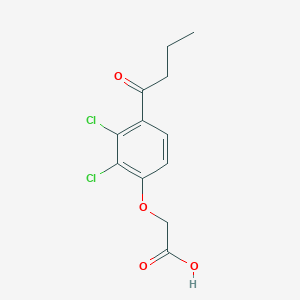

4-クロロ-2-メトキシフェノールは、4-クロログアイアコールとしても知られており、分子式C7H7ClO2を持つ化学化合物です。ベンゼン環に塩素原子とメトキシ基が結合したフェノール誘導体です。 この化合物は抗菌特性で知られており、さまざまな化学的および工業的用途で使用されています .

2. 製法

合成経路と反応条件: 4-クロロ-2-メトキシフェノールは、いくつかの方法で合成できます。一般的な方法の1つは、塩化チオニルまたは五塩化リンなどの塩素化剤の存在下で、グアイアコール(2-メトキシフェノール)を塩素化するプロセスです。 反応は通常、制御された条件下で行われ、ヒドロキシル基に対するパラ位置での選択的な塩素化が保証されます .

工業生産方法: 工業環境では、4-クロロ-2-メトキシフェノールは、大規模な塩素化プロセスを使用して製造されます。反応は、収率と純度を最適化するために、温度および圧力制御システムを備えた反応器で行われます。 生成物は、その後、蒸留または再結晶技術によって精製されて、必要な品質が得られます .

科学的研究の応用

4-Chloro-2-methoxyphenol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal inhibition.

Medicine: It is investigated for potential therapeutic applications due to its bioactive properties.

Industry: It is used in the production of disinfectants, preservatives, and other industrial chemicals

作用機序

4-クロロ-2-メトキシフェノールの作用機序は、微生物細胞膜との相互作用に関与し、膜の完全性の破壊と重要な細胞プロセスの阻害につながります。 この化合物は、細胞壁合成やエネルギー産生に関与する酵素やタンパク質を標的とし、最終的には細胞死を引き起こします .

類似の化合物:

- 2-クロロ-4-メトキシフェノール

- 4-クロロ-2-メチルフェノール

- 4-クロロ-2-エチルフェノール

比較: 4-クロロ-2-メトキシフェノールは、その特定の置換パターンが、独特の化学的および生物学的特性を付与するため、ユニークです。2-クロロ-4-メトキシフェノールと比較して、塩素とメトキシ基の位置が異なり、反応性と抗菌活性に影響を与えます。 同様に、4-クロロ-2-メチルフェノールと4-クロロ-2-エチルフェノールは、アルキル置換基が異なり、化学的挙動と用途が異なります .

生化学分析

Biochemical Properties

4-Chloro-2-methoxyphenol is known for its antimicrobial properties . It has been found to inhibit the growth of Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 110 μg/mL

Cellular Effects

It is known to cause skin irritation and serious eye irritation . It may also cause respiratory irritation .

Molecular Mechanism

It is known that the compound has three active sites: hydroxyl, allylic, and aromatic groups . These sites could potentially interact with various biomolecules, leading to changes in gene expression, enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 241 °C and a melting point of 16-17 °C . It is slightly soluble in water .

Metabolic Pathways

It is known that the compound can be metabolized via the ortho-cleavage pathway .

準備方法

Synthetic Routes and Reaction Conditions: 4-Chloro-2-methoxyphenol can be synthesized through several methods. One common method involves the chlorination of guaiacol (2-methoxyphenol) in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the para position relative to the hydroxyl group .

Industrial Production Methods: In industrial settings, 4-chloro-2-methoxyphenol is produced using large-scale chlorination processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired quality .

化学反応の分析

反応の種類: 4-クロロ-2-メトキシフェノールは、次のものを含むさまざまな化学反応を起こします。

酸化: キノンまたはその他の酸化された誘導体を形成するために酸化できます。

還元: 化合物は、塩素原子を除去して、2-メトキシフェノールを生成するように還元できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。

形成される主要な生成物:

酸化: キノンおよびその他の酸化されたフェノール化合物。

還元: 2-メトキシフェノール。

4. 科学研究における用途

4-クロロ-2-メトキシフェノールは、いくつかの科学研究における用途があります。

化学: 医薬品や農薬を含む他の化学化合物の合成における中間体として使用されます。

生物学: この化合物の抗菌特性は、細菌や真菌の阻害の研究に役立ちます。

医学: 生物活性のため、潜在的な治療用途が調査されています。

類似化合物との比較

- 2-Chloro-4-methoxyphenol

- 4-Chloro-2-methylphenol

- 4-Chloro-2-ethylphenol

Comparison: 4-Chloro-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-chloro-4-methoxyphenol, it has a different position of the chlorine and methoxy groups, affecting its reactivity and antimicrobial activity. Similarly, 4-chloro-2-methylphenol and 4-chloro-2-ethylphenol have different alkyl substituents, leading to variations in their chemical behavior and applications .

特性

IUPAC Name |

4-chloro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZQMMMRFNURSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074974 | |

| Record name | Phenol, 4-chloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16766-30-6 | |

| Record name | Phenol, 4-chloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016766306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-chloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B106961.png)

![methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106975.png)

![Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106982.png)

![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-[2-(formylamino)-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-](/img/structure/B106985.png)